molecular formula C10H9BrO3 B8214104 3-Bromo-5-methoxycinnamic acid

3-Bromo-5-methoxycinnamic acid

Cat. No.: B8214104
M. Wt: 257.08 g/mol
InChI Key: HWUIYUHNOMKHRK-NSCUHMNNSA-N
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Description

3-Bromo-5-methoxycinnamic acid is an organic compound that belongs to the cinnamic acid derivatives It is characterized by the presence of a bromine atom at the third position and a methoxy group at the fifth position on the cinnamic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxycinnamic acid typically involves the bromination of 5-methoxycinnamic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar bromination process, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The double bond in the cinnamic acid backbone can be reduced to form the corresponding saturated acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

    Substitution: Formation of 3-substituted-5-methoxycinnamic acids.

    Oxidation: Formation of 3-bromo-5-methoxybenzaldehyde or 3-bromo-5-methoxybenzoic acid.

    Reduction: Formation of 3-bromo-5-methoxyphenylpropanoic acid.

Scientific Research Applications

3-Bromo-5-methoxycinnamic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

    Analytical Chemistry: Employed as a standard or reagent in various analytical techniques.

Mechanism of Action

The biological activity of 3-Bromo-5-methoxycinnamic acid is attributed to its ability to interact with specific molecular targets. The methoxy group and the bromine atom play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 3-Bromo-4-methoxycinnamic acid
  • 3-Bromo-2-methoxycinnamic acid
  • 5-Bromo-3-methoxycinnamic acid

Comparison: 3-Bromo-5-methoxycinnamic acid is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic properties and binding affinities, making it a distinct compound of interest in various research fields.

Properties

IUPAC Name

(E)-3-(3-bromo-5-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h2-6H,1H3,(H,12,13)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUIYUHNOMKHRK-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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